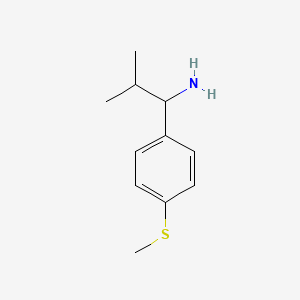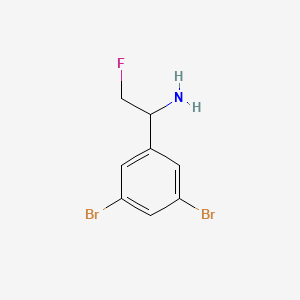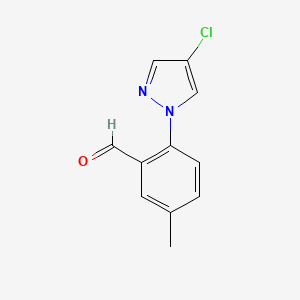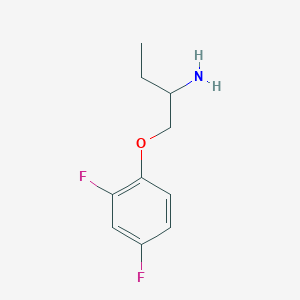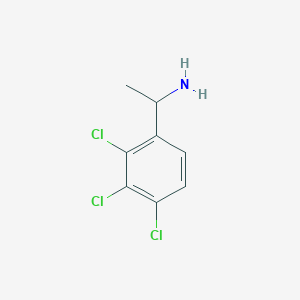
tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₀F₂N₂O₂. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 1,1-difluoroethane. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted piperazine derivative .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the addition of the difluoroethyl group can enhance the compound’s biological activity and metabolic stability .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation .
Mechanism of Action
The exact mechanism of action of tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate is not well-documented. it is believed that the compound interacts with various molecular targets through its piperazine ring, which can form hydrogen bonds and other interactions with biological macromolecules. The difluoroethyl group may enhance these interactions by increasing the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
tert-Butyl 1-piperazinecarboxylate: This compound is similar in structure but lacks the difluoroethyl group.
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound contains a chloroethyl group instead of a difluoroethyl group.
Uniqueness: The presence of the difluoroethyl group in tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate makes it unique compared to other piperazine derivatives. This group can enhance the compound’s biological activity and stability, making it a valuable building block in drug design and materials science .
Properties
Molecular Formula |
C11H20F2N2O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-5-14-8(7-15)11(4,12)13/h8,14H,5-7H2,1-4H3 |
InChI Key |
FKUWBOZBTYNIOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


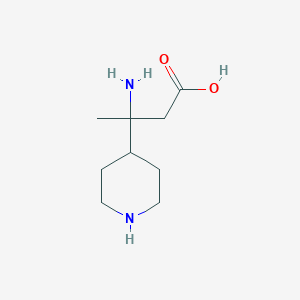

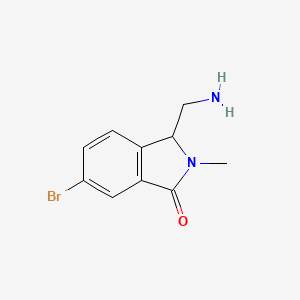
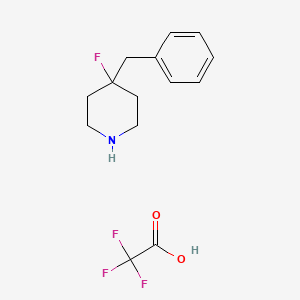
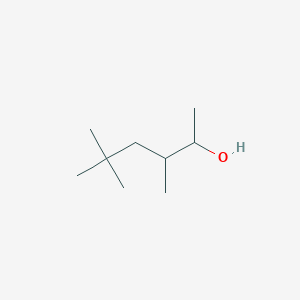
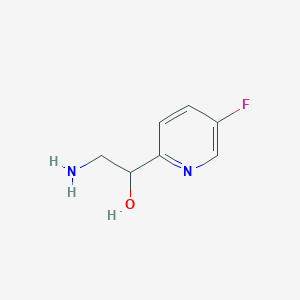


![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
